molecular formula C14H15FN4O3S2 B2522344 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034261-53-3

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide

Cat. No. B2522344
CAS RN: 2034261-53-3
M. Wt: 370.42
InChI Key: FTGDJFLIDDDYNB-UHFFFAOYSA-N
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Description

The compound "N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide" is a chemical entity that appears to be a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound likely possesses unique physical and chemical properties due to its specific functional groups and molecular structure.

Synthesis Analysis

While the exact synthesis of the compound is not detailed in the provided papers, similar compounds with thiadiazole cores have been synthesized using various methods. For instance, the synthesis of related thiadiazole derivatives has been achieved through microwave-assisted synthesis, which is a solvent-free and efficient method . This approach could potentially be adapted for the synthesis of the compound , considering the structural similarities with the thiadiazole scaffold.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific compound mentioned includes additional functional groups such as a carboxamide, which could influence its binding properties and overall molecular conformation. The structure elucidation of similar compounds has been performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which are essential for confirming the molecular framework and the position of substituents .

Chemical Reactions Analysis

Thiadiazole compounds can participate in various chemical reactions due to their electron-deficient nature and the presence of reactive functional groups. The reactivity can be exploited in the formation of new bonds or the modification of existing ones, which is crucial for the development of compounds with desired biological activities. The synthesis of related compounds has demonstrated the ability to undergo cyclization reactions, leading to the formation of complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a potential therapeutic agent. The presence of electron-withdrawing groups such as fluorine can affect the compound's acidity and basicity, as well as its interaction with biological targets. The benzamide moiety in the compound could also contribute to its solubility and binding affinity towards certain receptors or enzymes. The evaluation of anticancer activity in related compounds has shown promising results, indicating the potential efficacy of thiadiazole derivatives in therapeutic applications .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Cytotoxic Activity

Carboxamide derivatives, including those related in structure to the compound , have been synthesized and tested for their cytotoxic activities against cancer cell lines. Notably, some derivatives exhibited potent cytotoxicity against murine leukemia and lung carcinoma, suggesting potential applications in cancer research (Deady et al., 2005).

Antimicrobial and Antifungal Activities

Compounds structurally similar to the specified molecule have shown antimicrobial and antifungal activities, highlighting their potential as templates for developing new antimicrobial agents. For instance, certain derivatives have demonstrated good to moderate activity against various microorganisms (Başoğlu et al., 2013).

Antioxidant Properties

Research into N-substituted benzyl/phenyl carboxamides has unveiled moderate to significant radical scavenging activities, suggesting their use in developing antioxidants (Ahmad et al., 2012).

Chemical Synthesis and Methodology

Microwave-Assisted Synthesis

The microwave-assisted synthesis of hybrid molecules incorporating penicillanic or cephalosporanic acid moieties and their biological evaluation underscore the versatility of similar compounds in synthesizing new molecules with potential therapeutic applications (Ulker et al., 2013).

Radiosynthesis for PET Imaging

A novel compound, structurally related to the inquiry, was developed for positron emission tomography (PET) imaging of fatty acid amide hydrolase in the brain, showcasing the compound's potential in neuroimaging and pharmacological research (Shimoda et al., 2015).

properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S2/c1-7-13(23-8(2)16-7)14(20)17-10-6-12-11(5-9(10)15)18(3)24(21,22)19(12)4/h5-6H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGDJFLIDDDYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide

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